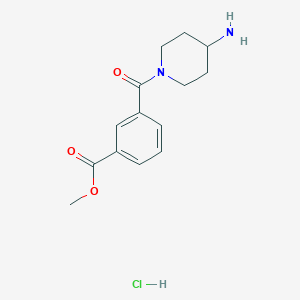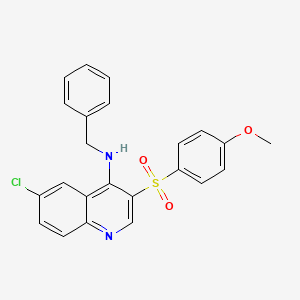![molecular formula C21H21N3O4S B2952968 N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine CAS No. 2096495-93-9](/img/structure/B2952968.png)
N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine (abbreviated as BNMA) is a synthetic compound that has been gaining attention in the scientific research community due to its potential applications in biochemistry and physiology. BNMA is a compound of a benzyl group and an asparagine molecule connected by a thiazole ring. It has been studied for its ability to act as an inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the metabolism of pyrimidines. Additionally, BNMA has been found to have anti-inflammatory and anti-oxidant properties and can be used to study the effects of DHODH inhibition and its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Research has been focused on the synthesis and characterization of compounds that share structural similarities with N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For instance, novel asparagine derivatives bearing benzothiazole and benzimidazole units have been synthesized, demonstrating high fluorescence quantum yields and Stokes' shifts. These findings suggest potential applications as fluorescent probes in peptidic frameworks due to their remarkable photophysical properties (Esteves et al., 2009).
Biological Activities
Several studies have explored the antimicrobial and antifungal properties of compounds structurally related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine. For example, compounds synthesized with 4-methoxy-N, N-dimethylpyrimidin and containing heterocyclic compounds have demonstrated significant antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017). Moreover, benzothiazole β-lactam conjugates have been synthesized and evaluated for their antimicrobial activities, showing moderate effectiveness against a range of Gram-positive and Gram-negative bacterial strains (Alborz et al., 2018).
Antioxidant Properties
Compounds derived from or related to N2-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine have been investigated for their antioxidant capabilities. Research on marine-derived fungi has led to the isolation of phenyl ether derivatives showing strong antioxidant activity, which indicates potential for use in preventing oxidative stress-related diseases (Xu et al., 2017).
Chemopreventive and Anticancer Potential
The potential of related compounds in cancer chemoprevention and treatment has been evaluated. For instance, derivatives of o-methoxyphenols, which include structural motifs similar to those in the compound of interest, have shown to induce apoptosis in cancer cells, suggesting their utility as chemopreventive agents (Fujisawa et al., 2005).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin s , which plays a crucial role in antigen presentation, bone remodeling, and other cellular processes.
Mode of Action
The specific nature of these interactions and the resulting changes would depend on the structure of the compound and the active site of the target enzyme .
Biochemical Pathways
Given its potential interaction with cathepsin s , it could potentially influence the antigen presentation pathway and other processes regulated by this enzyme.
Propriétés
IUPAC Name |
3-(benzylamino)-4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-28-16-9-7-15(8-10-16)18-13-29-21(23-18)24-20(27)17(11-19(25)26)22-12-14-5-3-2-4-6-14/h2-10,13,17,22H,11-12H2,1H3,(H,25,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVQPDWRQPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(CC(=O)O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2952885.png)


![3-amino-4-(furan-2-yl)-N-(4-nitrophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2952891.png)
![(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2952894.png)
![3-(4-Fluorophenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2952895.png)



![1,6,7,8-tetramethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2952901.png)
![6-(Isopropylthio)-3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2952902.png)
![2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2952905.png)

![Methyl 3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-c]pyrrole-7a-carboxylate;hydrochloride](/img/structure/B2952908.png)